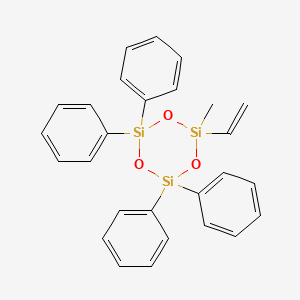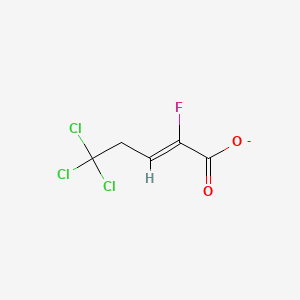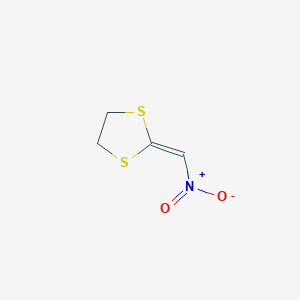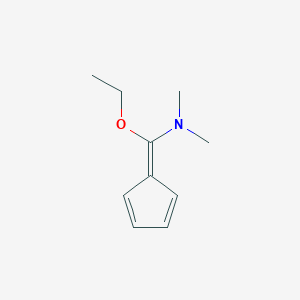
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine is an organic compound with a unique structure that combines a cyclopentadienylidene moiety with an ethoxy group and a dimethylmethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine typically involves the reaction of cyclopentadiene with ethyl chloroformate and dimethylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of cyclopentadienone derivatives.
Reduction: Formation of cyclopentadiene and ethylamine derivatives.
Substitution: Formation of various substituted cyclopentadienylidene compounds.
Aplicaciones Científicas De Investigación
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine involves its interaction with various molecular targets. The cyclopentadienylidene moiety can participate in π-π interactions, while the ethoxy and dimethylmethanamine groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopenta-2,4-dien-1-ylideneethyl acetate
- Cyclopenta-2,4-dien-1-yltrimethylsilane
- Cyclopenta-2,4-dien-1-ylidenepyridin-1-ide
Uniqueness
1-(Cyclopenta-2,4-dien-1-ylidene)-1-ethoxy-N,N-dimethylmethanamine is unique due to its combination of functional groups, which provides a versatile platform for various chemical reactions and applications. Its structure allows for multiple interactions, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
704-47-2 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
1-cyclopenta-2,4-dien-1-ylidene-1-ethoxy-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H15NO/c1-4-12-10(11(2)3)9-7-5-6-8-9/h5-8H,4H2,1-3H3 |
Clave InChI |
BJZPMHCVRXXBFI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C1C=CC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


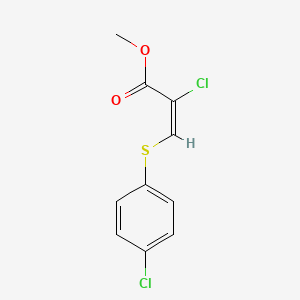
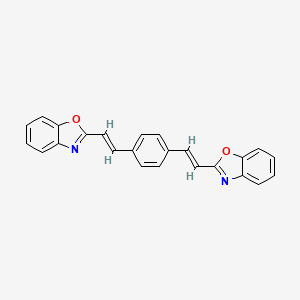
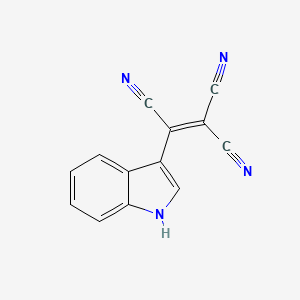
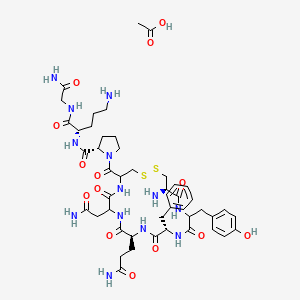
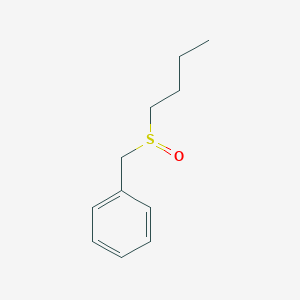
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
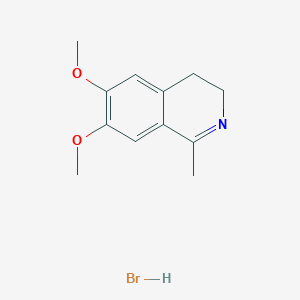
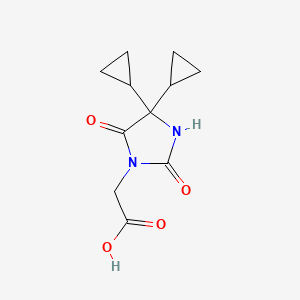
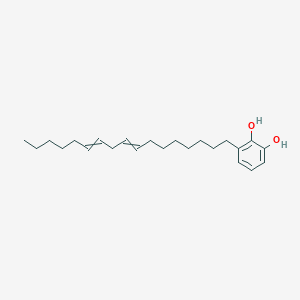
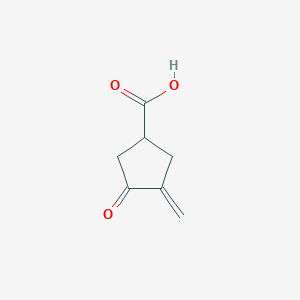
![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)
